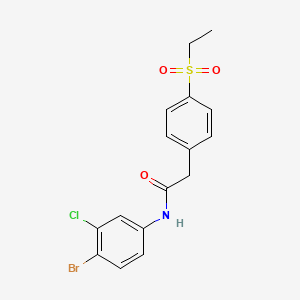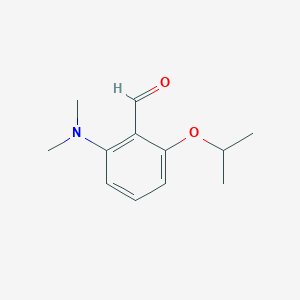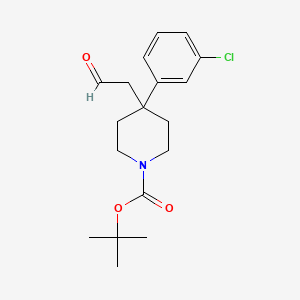
2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group, a chloro group, and an isothiocyanato group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-chlorobenzyl alcohol with bromine in the presence of a catalyst such as triphenylphosphine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Electrophilic Addition: The isothiocyanato group can react with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Addition: Reagents like primary amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with primary amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amine Derivatives: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene involves its interaction with biological molecules. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, including enzyme inhibition and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group and a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group and an acrylate moiety.
Thiophene Derivatives: Compounds with a thiophene ring and various substituents.
Uniqueness
The presence of both bromomethyl and isothiocyanato groups allows for diverse chemical transformations and interactions with biological molecules, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C8H5BrClNS |
|---|---|
Molekulargewicht |
262.55 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-chloro-1-isothiocyanatobenzene |
InChI |
InChI=1S/C8H5BrClNS/c9-4-6-3-7(10)1-2-8(6)11-5-12/h1-3H,4H2 |
InChI-Schlüssel |
JMGSOEFRCSVDNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CBr)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)



![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)


